molecular formula C30H50O B12082573 4,14-Dimethylergosta-8,24(28)-dien-3-ol

4,14-Dimethylergosta-8,24(28)-dien-3-ol

Cat. No.: B12082573
M. Wt: 426.7 g/mol
InChI Key: MMNYKQIDRZNIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Obtusifoliol is a metabolic intermediate of sterols produced by certain fungi. It is a key compound in the biosynthesis of sterols and can be converted to delta8,14-sterol by the enzyme ERG11 (CYP51F1) . This compound plays a significant role in the sterol biosynthesis pathway, which is crucial for the formation of cell membranes and other essential biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The chemical synthesis of obtusifoliol involves a multi-step process starting from commercially available lanosterol. The synthesis is achieved in ten steps with an overall yield of 1.3% . The intermediates formed during this pathway provide a basis for further derivatization of the sterol skeleton, which is essential for studying CYP51 inhibition and overcoming azole resistance in pathogens .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of obtusifoliol. Most of the synthesis is carried out in research laboratories for scientific studies and applications.

Chemical Reactions Analysis

Types of Reactions: Obtusifoliol undergoes several types of chemical reactions, including:

    Oxidation: Obtusifoliol can be oxidized to form various oxidized sterol derivatives.

    Reduction: Reduction reactions can modify the sterol structure, leading to different sterol intermediates.

    Substitution: Substitution reactions can introduce different functional groups into the sterol skeleton.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various sterol derivatives that are crucial for studying sterol biosynthesis and its inhibition .

Mechanism of Action

Obtusifoliol exerts its effects by acting as a substrate for sterol 14α-demethylase (CYP51). This enzyme catalyzes the demethylation of obtusifoliol, leading to the formation of delta8,14-sterol . The molecular targets involved in this pathway include the sterol 14α-demethylase enzyme and other enzymes in the sterol biosynthesis pathway. The inhibition of CYP51 by obtusifoliol and its derivatives is a key mechanism for developing antifungal agents .

Properties

IUPAC Name

4,10,13,14-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19,21-24,27,31H,3,9-18H2,1-2,4-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNYKQIDRZNIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(=C)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864720
Record name 4,14-Dimethylergosta-8,24(28)-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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